molecular formula C7H10N2O2 B1357515 1-Isopropyl-1H-pyrazole-3-carboxylic acid CAS No. 942631-65-4

1-Isopropyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1357515
M. Wt: 154.17 g/mol
InChI Key: NZOZNIDXTXBUDN-UHFFFAOYSA-N
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Patent
US09296734B2

Procedure details

To a solution of 1-isopropyl-1h-pyrazole-3-carboxylic acid (0.9757 g, 6.33 mmol, Matrix Scientific) in MeOH (31.6 ml) in a glass pressure vessel was added sulfuric acid (0.355 ml, 6.33 mmol Sigma Aldrich). The vessel was sealed and the r×n was brought to reflux to stir. (NOTE: A portable blast shield was used.) R×n was allowed to stir for 5 hours. The r×n was concentrated in vacuo. The residue was diluted with water and extracted with EtOAc. The organic extract was washed with water, dried over MgSO4, filtered and concentrated in vacuo to give methyl 1-isopropyl-1H-pyrazole-3-carboxylate (0.8073 g, 4.80 mmol, 76% yield) as a clear oil. MS m/z=168.9 [M+H]+. Calculated for C8H12N2O2: 168.09. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.55 (d, J=6.85 Hz, 6 H) 3.93 (s, 3 H) 4.63 (dt, J=13.50, 6.75 Hz, 1 H) 6.83 (d, J=2.35 Hz, 1 H) 7.46 (d, J=2.35 Hz, 1 H)
Quantity
0.9757 g
Type
reactant
Reaction Step One
Quantity
0.355 mL
Type
reactant
Reaction Step One
Name
Quantity
31.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH:8]=[CH:7][C:6]([C:9]([OH:11])=[O:10])=[N:5]1)([CH3:3])[CH3:2].S(=O)(=O)(O)O.[CH3:17]O>>[CH:1]([N:4]1[CH:8]=[CH:7][C:6]([C:9]([O:11][CH3:17])=[O:10])=[N:5]1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.9757 g
Type
reactant
Smiles
C(C)(C)N1N=C(C=C1)C(=O)O
Name
Quantity
0.355 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
31.6 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
to stir for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was sealed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux to stir
CONCENTRATION
Type
CONCENTRATION
Details
The r×n was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)N1N=C(C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.8 mmol
AMOUNT: MASS 0.8073 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.